molecular formula C18H17ClN2O4S B251615 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID

Cat. No.: B251615
M. Wt: 392.9 g/mol
InChI Key: AYETVAZPPAPIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzoic acid with 4-propoxybenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiourea to introduce the carbothioyl group, followed by further reactions to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-({[(4-PROPOXYPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-chloro-5-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-2-9-25-13-6-3-11(4-7-13)16(22)21-18(26)20-12-5-8-15(19)14(10-12)17(23)24/h3-8,10H,2,9H2,1H3,(H,23,24)(H2,20,21,22,26)

InChI Key

AYETVAZPPAPIGW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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